molecular formula C11H10N2O2S B3054713 Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate CAS No. 61689-35-8

Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate

Cat. No. B3054713
CAS RN: 61689-35-8
M. Wt: 234.28 g/mol
InChI Key: SEAHRCSDOPUOKR-UHFFFAOYSA-N
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Patent
US04115095

Procedure details

A solution of 8.76 g (0.050 mol) of ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate in 180 g (35 equiv., 1.75 mol) of redistilled benzonitrile was held at reflux for 72 hours. The solution, which contained the product in 62% yield (gc assay), was concentrated under vacuum to 90° C (0.5 torr). The residue was heated with 200 ml of hexane at reflux; the supernatant was decanted, treated with charcoal, filtered, and concentrated under vacuum to 6.1 g of oil and solid. The mixture was chromatographed on 200 g of silica gel (Woelm, for dry column chromatography) with benzene. The first 500 ml of eluate contained 0.8 g of product and impurities. The next 1200 ml of eluate gave 3.82 g (33%) of pure liquid product (gc assay), which crystallized after several months, mp 32°-35° C; nD25 = 1.5937; mass spectrum m/e (rel. intensity, fragment) 234 (18, M+ ), 206 (3, M+ -C2H4), 189 (10, M+ -OEt), 135 (100, M+ -EtO2CCN), 103 (14, C6H5CN+).
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
O=C1[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])O1.[C:12](#[N:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([C:12]2[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:19]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
8.76 g
Type
reactant
Smiles
O=C1OC(=NS1)C(=O)OCC
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum to 90° C (0.5 torr)
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated with 200 ml of hexane
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to 6.1 g of oil and solid
CUSTOM
Type
CUSTOM
Details
The mixture was chromatographed on 200 g of silica gel (Woelm, for dry column chromatography) with benzene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=NS1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.